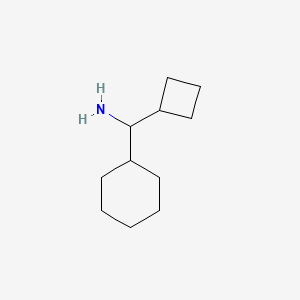

Cyclobutyl(cyclohexyl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclobutyl(cyclohexyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c12-11(10-7-4-8-10)9-5-2-1-3-6-9/h9-11H,1-8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXLLFUOQXHVBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2CCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cyclobutyl Cyclohexyl Methanamine and Its Analogues

Reductive Amination Strategies for Alkylated Methanamines

Reductive amination is a highly versatile and widely employed method for the synthesis of amines from carbonyl compounds. scispace.com This one-pot reaction typically involves the initial formation of an imine or enamine from the reaction of an aldehyde or ketone with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. dss.go.th Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), each offering different levels of reactivity and selectivity. dss.go.thunimi.itthieme-connect.de

The synthesis of cyclobutyl(cyclohexyl)methanamine via reductive amination can be envisioned through two primary pathways: the reaction of cyclobutanecarboxaldehyde (B128957) with cyclohexylamine (B46788), or the reaction of cyclohexanecarboxaldehyde (B41370) with cyclobutylamine (B51885). A general and efficient method for such transformations involves the use of sodium borohydride adsorbed onto silica (B1680970) gel, which facilitates the reaction under mild conditions. dss.go.th The reaction proceeds by mixing the aldehyde and amine, followed by the addition of the NaBH₄-silica gel reagent.

A representative procedure would involve stirring a mixture of cyclobutanecarboxaldehyde and cyclohexylamine in a suitable solvent, followed by the portion-wise addition of sodium borohydride. The use of a Lewis acid catalyst, such as an iron-based catalyst, can also promote imine formation and lead to efficient reductive amination. thieme-connect.dewikipedia.org

| Aldehyde | Amine | Reducing Agent | Solvent | Yield (%) | Reference |

| Benzaldehyde | Cyclohexylamine | NaBH₄/Silica Gel | Dichloromethane | 70 | dss.go.th |

| Cyclohexanecarboxaldehyde | Benzylamine | NaBH₄/Silica Gel | Dichloromethane | - | |

| Furfural | Phenylamine | NaBH₄/Silica Gel | Dichloromethane | 92 | dss.go.th |

| Butanal | Dibutylamine | Triethylsilane/Iridium Catalyst | Dioxane | ~100 | d-nb.info |

Note: The table presents data for analogous reactions to illustrate the general efficacy of the method. Specific yield for the direct synthesis of this compound would require experimental validation.

Nucleophilic Substitution Pathways in Stereoselective Synthesis

Nucleophilic substitution reactions, particularly SN2 reactions, provide a fundamental route for the formation of carbon-nitrogen bonds. upertis.ac.id The synthesis of this compound can be achieved by reacting a suitable cyclobutylmethyl halide, such as cyclobutylmethyl bromide, with cyclohexylamine. In this reaction, the lone pair of electrons on the nitrogen atom of cyclohexylamine acts as a nucleophile, attacking the electrophilic carbon atom of the cyclobutylmethyl halide and displacing the halide leaving group.

The outcome of the reaction, whether it leads to mono- or dialkylation of the amine, is influenced by several factors, including the stoichiometry of the reactants and the reaction conditions. For instance, using an excess of the amine can favor monoalkylation. The choice of solvent is also crucial; polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can facilitate such reactions. masterorganicchemistry.com

For the stereoselective synthesis of chiral cycloalkylmethanamines, this method can be adapted by using chiral starting materials. For example, a chiral cyclobutylmethyl halide or a chiral cyclohexylamine derivative would lead to the formation of a specific enantiomer of the product. The stereochemical outcome of SN2 reactions is well-defined, proceeding with an inversion of configuration at the electrophilic carbon center.

Rearrangement-Driven Approaches to Access Cycloalkylmethanamines

Rearrangement reactions offer powerful, albeit less direct, strategies for the synthesis of amines, often involving a one-carbon degradation of a carboxylic acid derivative.

Hofmann-Type Rearrangements for Amide Precursors

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. masterorganicchemistry.comlibretexts.orgresearchgate.net The reaction proceeds by treating the amide with bromine and a strong base, such as sodium hydroxide, which leads to the formation of an isocyanate intermediate that is subsequently hydrolyzed to the amine. libretexts.orgdoubtnut.com

To synthesize a precursor for this compound using this method, one could envision a multi-step sequence. For example, cyclobutylamine could be prepared via the Hofmann rearrangement of cyclobutanecarboxamide. The resulting cyclobutylamine could then be alkylated with a cyclohexylmethyl halide. Alternatively, a more complex amide precursor, such as 2-cyclobutyl-N-cyclohexylacetamide, could potentially undergo a modified Hofmann rearrangement, although this is a less common application of the reaction. The key transformation in the Hofmann rearrangement is the migration of an alkyl or aryl group from the carbonyl carbon to the nitrogen atom. doubtnut.com

Schmidt Reaction Modifications from Carboxylic Acids

The Schmidt reaction provides another route to amines from carboxylic acids, also involving a rearrangement and the loss of a carbon atom as carbon dioxide. doubtnut.combeilstein-journals.orggoogle.com In this reaction, a carboxylic acid is treated with hydrazoic acid (HN₃) in the presence of a strong acid catalyst, such as sulfuric acid. thermofisher.com The reaction proceeds through an acyl azide (B81097) and an isocyanate intermediate, similar to the Curtius rearrangement. beilstein-journals.org

A synthetic strategy for this compound could involve the Schmidt reaction of a suitable carboxylic acid to generate one of the required cycloalkylamine fragments. For instance, cyclobutanecarboxylic acid could be converted to cyclobutylamine, which would then be subjected to reductive amination with cyclohexanecarboxaldehyde. The use of trimethylsilyl (B98337) azide (TMSN₃) has been explored as a less hazardous alternative to hydrazoic acid in some Schmidt reactions.

Catalytic Synthesis Routes

Catalytic methods, particularly those involving transition metals, offer efficient and selective pathways for the synthesis of complex molecules.

Asymmetric Catalytic Hydrogenation of Imine Intermediates

Asymmetric catalytic hydrogenation is a powerful tool for the synthesis of chiral amines with high enantioselectivity. thieme-connect.de This method is particularly relevant for the stereoselective synthesis of this compound. The key step involves the hydrogenation of a prochiral imine, N-(cyclobutylmethylene)cyclohexanamine, which can be formed from the condensation of cyclobutanecarboxaldehyde and cyclohexylamine.

The hydrogenation is carried out in the presence of a chiral transition metal catalyst, typically based on rhodium, ruthenium, or iridium, complexed with a chiral phosphine (B1218219) ligand. The choice of catalyst and ligand is critical for achieving high enantiomeric excess (ee). These catalysts create a chiral environment that directs the addition of hydrogen across the C=N double bond from a specific face, leading to the preferential formation of one enantiomer of the amine. This approach is highly valued for its atom economy and the ability to generate optically active products from achiral starting materials. libretexts.org

Metal-Mediated and Organocatalytic Transformations

The synthesis of secondary amines like this compound heavily relies on reductive amination, a process that can be effectively catalyzed by both metal-based reagents and metal-free organocatalysts. organic-chemistry.orgmdpi.com

Metal-Mediated Synthesis: Transition metal catalysts are widely employed in organic synthesis due to their ability to activate substrates and facilitate a broad range of chemical transformations. mdpi.comgfzxb.org For the synthesis of this compound, a common approach involves the reductive amination of cyclobutanecarboxaldehyde with cyclohexylamine. This reaction typically utilizes a reducing agent, such as hydrogen gas (H₂) or a hydride source like sodium borohydride (NaBH₄), in the presence of a metal catalyst. google.com

Catalysts such as platinum, palladium, or ruthenium are effective for this transformation. organic-chemistry.orggoogle.com For instance, the [RuCl₂(p-cymene)]₂ complex with diphenylsilane (B1312307) (Ph₂SiH₂) as the reductant is a highly chemoselective system for the reductive amination of aldehydes with various amines. organic-chemistry.org This method is noted for its tolerance of a wide array of functional groups. organic-chemistry.org Another approach involves using stannous chloride (SnCl₂) as a catalyst with polymethylhydrosiloxane (B1170920) as an economical reducing agent. organic-chemistry.org Indium metal has also been demonstrated as a mild and efficient catalyst for the synthesis of sulfonamides from sulfonyl chlorides and amines, suggesting its potential applicability in related amine syntheses. thieme-connect.de

Organocatalytic Synthesis: Organocatalysis offers a valuable metal-free alternative, often providing more sustainable and milder reaction conditions. nih.gov Chiral organocatalysts can also be employed to achieve enantioselective synthesis. frontiersin.orgchinesechemsoc.org In the context of reductive amination, a one-pot organocatalytic method for synthesizing N-alkylated amines has been developed. nih.gov This reaction proceeds through the in situ formation of an imine from an aldehyde and an amine, which is then reduced. nih.gov Solvents like 2-propanol can act as a hydride source in the presence of an organocatalyst, such as a derivative of proline or a chiral phosphoric acid. nih.govrsc.org These catalysts activate the imine for reduction, avoiding the need for metal hydrides or catalytic hydrogenation. nih.govuni-regensburg.de The use of diarylprolinol silyl (B83357) ethers as organocatalysts is common, though their stability can be affected by solvent choice and additives. uni-regensburg.de

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are safer, more efficient, and environmentally benign. scispace.com These principles are increasingly being applied to the synthesis of amines, including this compound. acs.org

Key Green Chemistry Principles in Amine Synthesis:

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. scispace.com Both metal-catalyzed and organocatalytic methods adhere to this principle, significantly reducing waste compared to older methods that used stoichiometric metal hydrides. researchgate.netrsc.org Biocatalysis, using enzymes, represents an ideal form of catalysis due to its high efficiency and selectivity under mild conditions. scispace.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reductive amination, in principle, has high atom economy.

Use of Safer Solvents and Auxiliaries: Green chemistry encourages the use of safer solvents like water or bio-based alternatives, or conducting reactions under solvent-free conditions. rsc.orgmdpi.com Biocatalytic reductive aminations are typically performed in aqueous media, which is a significant environmental benefit. nih.gov Research into solvent-free reactions, for example using microwave assistance with solid supports like silica gel, is also a promising green approach. rsc.org

Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. scispace.com Biocatalytic and many organocatalytic reactions operate under mild conditions, reducing energy consumption compared to metal-catalyzed hydrogenations that may require high heat and pressure. nih.govresearchgate.net

Use of Renewable Feedstocks: While not directly addressed in the synthesis of this specific molecule, a broader green chemistry goal is to use renewable starting materials. scispace.com

Reduce Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they generate additional waste. scispace.com Direct reductive amination is advantageous as it combines two steps (imine formation and reduction) into one pot, often without the need for protecting groups. nih.gov

Enzymatic reductive amination is a prime example of a green synthetic method. researchgate.net It is highly selective, occurs in water, and avoids the use of toxic reagents and harsh conditions, contributing to a more sustainable manufacturing process for amines. acs.orgnih.gov

Chemical Reactivity and Transformation of Cyclobutyl Cyclohexyl Methanamine

Fundamental Amine-Based Reactions

As a primary amine, Cyclobutyl(cyclohexyl)methanamine is expected to undergo a variety of classical amine reactions, including acylation, sulfonylation, alkylation, and the formation of imines and amides. These transformations are central to its utility as a building block in organic synthesis.

The nucleophilic nitrogen atom readily reacts with electrophilic reagents.

Acylation: In the presence of acyl chlorides or anhydrides, the amine is converted into the corresponding amide. This reaction is typically robust and high-yielding. The resulting amide may be a useful intermediate in various synthetic pathways. nih.govgoogle.com

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base yields sulfonamides. researchgate.netsioc-journal.cn Sulfonamides are a significant class of compounds in medicinal chemistry and their formation from amines is a well-established process. researchgate.net

Alkylation: The amine can be alkylated by reacting with alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono-, di-, and even tri-alkylated products. Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for preparing secondary or tertiary amines. nih.govnih.gov

The primary amine functionality is a key precursor for the synthesis of imines and amides.

Imine Formation: this compound can react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.com This reversible reaction is typically acid-catalyzed and often requires the removal of water to drive the equilibrium toward the product. masterorganicchemistry.comoperachem.com The stability of the resulting imine can be influenced by the steric bulk of the substituents.

Amide Formation: Direct reaction with a carboxylic acid can form an ammonium-carboxylate salt. Upon heating, this salt can dehydrate to form the corresponding amide. quora.com More commonly, the carboxylic acid is first activated (e.g., converted to an acyl chloride) to facilitate a more efficient reaction with the amine. google.com

Table 1: Summary of Fundamental Amine-Based Reactions

| Reaction Type | Reagent(s) | Product Class | Key Characteristics |

| Acylation | Acyl chloride, Anhydride | Amide | Generally high-yielding; forms a stable amide bond. |

| Sulfonylation | Sulfonyl chloride | Sulfonamide | Forms a stable sulfonamide bond; common in medicinal chemistry. |

| Alkylation | Alkyl halide | Secondary/Tertiary Amine | Can lead to over-alkylation; reductive amination offers better control. |

| Imine Formation | Aldehyde, Ketone | Imine (Schiff Base) | Reversible, acid-catalyzed condensation reaction. |

| Amide Formation | Carboxylic Acid (+ heat/activator) | Amide | A fundamental reaction in peptide synthesis and polymer chemistry. |

Reactivity Influenced by Cyclic Ring Systems

The cyclobutane (B1203170) ring is characterized by significant angle and torsional strain, with C-C-C bond angles of approximately 90° instead of the ideal 109.5° for sp³ hybridized carbon. libretexts.orgmasterorganicchemistry.com This inherent ring strain is a major driver of its chemical behavior.

Increased Reactivity: The high ring strain makes cyclobutane derivatives more reactive than their acyclic or larger-ring counterparts. ontosight.ai Reactions that lead to the opening of the four-membered ring are often energetically favorable as they relieve this strain. fiveable.mebohrium.com

Influence on Adjacent Reactions: The strain of the cyclobutyl ring can influence the stability of transition states for reactions occurring at the adjacent aminomethyl group. While direct participation is complex, the fixed geometry and electronic properties of the strained ring can affect reaction rates and pathways.

Ring-Opening Reactions: Under specific conditions, such as with the use of transition-metal catalysts or in donor-acceptor systems, the cyclobutane ring itself can undergo cleavage. bohrium.comacs.org For example, treatment of cyclobutylamine (B51885) with nitrous acid can lead to ring expansion and other rearrangement products via a carbocation intermediate. doubtnut.com

Unlike the rigid cyclobutyl ring, the cyclohexane (B81311) ring is highly flexible and exists predominantly in a strain-free chair conformation. libretexts.orgmaricopa.edu The reactivity of substituents on a cyclohexane ring is heavily dependent on their axial or equatorial orientation.

Steric Hindrance: The bulky cyclohexyl group can sterically hinder the approach of reagents to the nitrogen atom. Its conformational flexibility allows it to adopt various orientations to minimize steric clashes during a reaction. The constant flipping between two chair conformations is a key dynamic feature. libretexts.orgstudysmarter.co.uk

Axial vs. Equatorial Reactivity: In reactions involving the cyclohexane ring itself (see section 3.3), the conformation is critical. For instance, in an Sₙ2 reaction on a substituted cyclohexane, an axial leaving group is generally required for the backside attack of a nucleophile to occur efficiently. libretexts.orgchemistrysteps.com An equatorial leaving group presents a much more hindered pathway for the nucleophile. chemistrysteps.com The preference for a substituent to occupy the more stable equatorial position also plays a crucial role in reaction equilibria and rates. maricopa.edu

Table 2: Comparison of Cyclic Ring Properties

| Property | Cyclobutyl Moiety | Cyclohexyl Moiety |

| Relative Stability | Less stable, strained | Highly stable, strain-free |

| Primary Conformation | Puckered (non-planar) masterorganicchemistry.com | Chair libretexts.org |

| Key Energetic Factor | High ring strain (angle & torsional) libretexts.org | Minimal strain; 1,3-diaxial interactions chemistrysteps.com |

| Characteristic Reactivity | Ring-opening reactions bohrium.com | Substitution reactions dependent on conformation libretexts.org |

| Flexibility | Rigid | Flexible (ring-flipping) libretexts.org |

Electrophilic and Nucleophilic Substitution Reactions on Ring Systems

Direct substitution on the saturated carbon atoms of the cyclobutyl and cyclohexyl rings is challenging and requires specific activation.

Electrophilic Substitution: Electrophilic substitution is not a characteristic reaction for saturated alkanes like cyclobutane and cyclohexane, which lack the requisite electron density to attract electrophiles. Such reactions are the hallmark of aromatic systems.

Nucleophilic Substitution: For a nucleophilic substitution to occur on either ring, a carbon atom must bear a suitable leaving group (e.g., a halide or tosylate). The reaction's feasibility would then be highly dependent on the ring system.

On the Cyclohexyl Ring: Nucleophilic substitution (Sₙ2) is highly dependent on conformation. The reaction proceeds much faster when the leaving group is in an axial position, as this allows for the necessary 180° backside attack by the nucleophile. chemistrysteps.comyoutube.com An equatorial leaving group is sterically shielded by the ring itself, significantly slowing down the reaction. libretexts.org

On the Cyclobutyl Ring: Sₙ2 reactions on cyclobutyl systems are notoriously slow. libretexts.org The transition state for an Sₙ2 reaction requires the carbon atom to adopt a trigonal bipyramidal geometry with bond angles approaching 120°. Forcing the already strained 90° bond angles of the cyclobutane ring toward this geometry is energetically very unfavorable, leading to a high activation barrier. libretexts.org Ring-opening or elimination reactions are often competing pathways.

Carbocationic Rearrangements via Deamination Processes

While direct deamination is characteristic of primary amines, the principles of carbocation formation and subsequent rearrangement are central to understanding the potential reactivity of the cyclobutylmethylamine scaffold within this compound. The reaction of primary amines containing a cyclobutane ring with nitrous acid (HNO₂) is a classic method for generating highly reactive carbocation intermediates, which are prone to structural reorganization.

The treatment of a primary amine, such as cyclobutylamine or cyclopropylmethanamine, with nitrous acid leads to a diazonium salt. quora.comchemistry-chemists.com Alkyl diazonium ions are notoriously unstable and readily decompose, extruding nitrogen gas (N₂) to yield a carbocation. quora.com For a primary amine structurally related to the target molecule, such as (cyclobutyl)methanamine, this process would generate a primary cyclobutylmethyl carbocation. This cation is a key intermediate that can undergo a series of rapid rearrangements, leading to a diverse array of products. The instability of this primary carbocation drives its rearrangement to more stable secondary or tertiary carbocations, resulting in significant structural diversification. wikipedia.org

A hallmark of the deamination of aminocyclobutanes and related structures is the occurrence of ring expansion and contraction. chemistry-chemists.comwikipedia.org The highly strained cyclobutylmethyl carbocation can undergo a Wagner-Meerwein rearrangement, where a C-C bond from the ring migrates. This process can lead to the expansion of the four-membered ring into a less strained five-membered ring, forming a cyclopentyl cation. youtube.comreddit.com Concurrently, a different rearrangement pathway can lead to ring contraction, yielding a cyclopropylcarbinyl cation. wikipedia.org

For instance, the deamination of aminocyclobutane itself results in a mixture of cyclobutanol (B46151) and cyclopropylcarbinol, demonstrating the equilibration between the respective carbocation intermediates. wikipedia.org This phenomenon, known as the Demyanov rearrangement, highlights the tendency of small, strained rings to rearrange under carbocation-forming conditions.

| Precursor Amine | Reaction Conditions | Major Rearrangement Products | Product Ratio | Reference |

| Aminocyclobutane | Aqueous HNO₂ | Cyclobutanol, Cyclopropylcarbinol | ~1:1 | chemistry-chemists.comwikipedia.org |

| (Cyclopropyl)methanamine | Aqueous HNO₂ | Cyclobutanol, Cyclopropylcarbinol | ~1:1 | chemistry-chemists.com |

This table illustrates the typical product distribution from the deamination of related primary amines, showcasing the characteristic ring expansion and contraction.

The mechanism for these rearrangements begins with the formation of the unstable diazonium ion upon reaction with nitrous acid. Loss of dinitrogen generates the initial primary carbocation. This cation is at a branching point for several isomerization pathways:

Ring Expansion: A bond within the cyclobutane ring (the C2-C3 or C2-C4 bond relative to the CH₂⁺ group) migrates to the electron-deficient carbon. This one-carbon expansion relieves ring strain and forms a more stable secondary cyclopentyl carbocation. youtube.comstackexchange.com

Ring Contraction: Migration of a bond connecting the exocyclic carbon to the ring (the C1-C2 bond) results in the formation of a cyclopropylcarbinyl cation. This cation exists in equilibrium with the cyclobutyl and homoallyl cations.

Hydride Shifts: 1,2-hydride shifts can occur, competing with the skeletal rearrangements to form other isomeric carbocations.

These rearranged carbocations are then quenched by a nucleophile present in the medium, typically water, to form a mixture of isomeric alcohols. The final product distribution is determined by the relative rates of these competing rearrangement pathways and the stability of the resulting carbocation intermediates. stackexchange.com

Oxidative and Reductive Transformations of the Amine Functionality

The secondary amine group in this compound is susceptible to both oxidation and reduction.

Oxidative Transformations: Metal-catalyzed oxidation provides a powerful method for transforming secondary amines into other functional groups like imines and nitrones. thieme-connect.com

Iminium Ion/Imine Formation: Catalytic systems, such as those employing ruthenium complexes in the presence of an oxidant like molecular oxygen, can efficiently and selectively oxidize secondary amines to the corresponding imines. thieme-connect.comthieme-connect.com These imines are valuable synthetic intermediates.

Nitrone Formation: Oxidation of secondary amines with hydrogen peroxide, catalyzed by sodium tungstate, can yield nitrones in a single step. psu.edu Nitrones are versatile 1,3-dipoles used in the synthesis of various nitrogen-containing compounds.

Oxidation with Ring Expansion: The oxidation of certain N-cyclobutylamines can also induce ring expansion. For example, the cytochrome P-450 catalyzed oxidation of N-(1-phenylcyclobutyl)-benzylamine proceeds through an aminium radical intermediate, leading to the formation of ring-expanded products like 2-phenyl-1-pyrroline. nih.govresearchgate.net This indicates that one-electron oxidation of the nitrogen can trigger rearrangements analogous to those seen with carbocations.

| Substrate | Catalyst/Reagent | Major Product(s) | Transformation Type | Reference |

| General R₂CH-NH-R' | Ru₂(OAc)₄Cl, O₂ | R₂C=N-R' (Imine) | Aerobic Oxidation | thieme-connect.com |

| General R₂CH-NHR' | Na₂WO₄, H₂O₂ | R₂C=N⁺(O⁻)R' (Nitrone) | Oxidation | psu.edu |

| N-(1-phenylcyclobutyl)-benzylamine | Cytochrome P-450 | 2-Phenyl-1-pyrroline | Oxidative Ring Expansion | nih.govresearchgate.net |

This table summarizes key oxidative transformations applicable to or observed in secondary amines and related cyclobutylamine structures.

Reductive Transformations: Reductive amination represents a primary and highly controlled method for the synthesis of this compound itself. masterorganicchemistry.comlibretexts.org This process avoids the over-alkylation problems common in direct alkylation methods. The two main retrosynthetic pathways are:

Reaction of cyclohexanecarboxaldehyde (B41370) with cyclobutylamine .

Reaction of cyclohexanone with (cyclobutyl)methanamine .

In both cases, the initial aldehyde or ketone reacts with the primary amine to form an intermediate imine (or enamine), which is then reduced in situ to the final secondary amine. libretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl compound. masterorganicchemistry.com

Photochemical and Radical Reaction Pathways

The amine functionality can also be involved in reactions initiated by light or radical species.

Photochemical Reactions: The interaction of secondary amines with ultraviolet light can lead to various transformations.

In the presence of chlorinated solvents like dichloromethane, irradiation can lead to the formation of amine hydrochlorides or N-chloromethyl derivatives. publish.csiro.au

Modern synthetic methods utilize light to drive reactions, such as the deoxygenative photochemical alkylation of secondary amides, which provides a route to α-branched secondary amines. nih.gov

Secondary amines can also play a synergistic role in photochemical reactions. For instance, they can be converted to enamines, which then form electron donor-acceptor (EDA) complexes that are activated by visible light, generating α-iminyl radical cations for further reactions. researchgate.netoaepublish.com

Radical Reactions: The nitrogen atom in this compound can stabilize an adjacent radical, leading to the formation of α-amino radicals.

Aminium Radical Intermediates: As mentioned previously, one-electron oxidation of the amine nitrogen forms an aminium radical cation. In cycloalkylamines, these radicals can undergo ring-opening or rearrangement reactions. The rate of ring opening for cyclobutyl-substituted aminium radicals is slower than for their cyclopropyl (B3062369) counterparts but remains a viable pathway. nih.gov

Fragmentation and Rearrangement: Electron impact ionization of large-ring cycloalkylamines in the gas phase has been shown to induce ring opening followed by rearrangements and fragmentation, proceeding through radical intermediates. lookchem.com

Radical Cyclizations: α-Amino radicals, generated from precursors like α-benzotriazolylalkenylamines, can undergo intramolecular cyclization reactions, providing a pathway to synthesize substituted cycloalkylamines. acs.org This highlights the utility of radical-mediated C-C bond formation adjacent to a nitrogen atom.

Theoretical and Computational Chemistry Studies on Cyclobutyl Cyclohexyl Methanamine

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical methods provide a powerful lens through which the intrinsic properties of molecules can be understood. For cyclobutyl(cyclohexyl)methanamine, these computational tools allow for a detailed exploration of its three-dimensional structure, energetic stability, and the distribution of electrons within its bonds. Such studies are fundamental to predicting the molecule's behavior in chemical reactions and its interactions with other molecules.

The flexibility of the cyclobutyl and cyclohexyl rings, along with rotation around the single bonds, gives rise to a complex conformational landscape for this compound. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule, known as conformers, and to determine their relative energies.

The cyclohexyl ring predominantly adopts a chair conformation to minimize angular and torsional strain. The substituent, the cyclobutylmethylamino group, can be attached to the cyclohexyl ring in either an axial or an equatorial position. Generally, the equatorial position is energetically favored for bulky substituents to avoid steric hindrance with axial hydrogens on the same side of the ring. rsc.org High-level quantum chemical calculations, such as those employing Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can precisely quantify this energy difference. researchgate.net For cyclohexylamine (B46788), the equatorial conformer is found to be more stable than the axial conformer. researchgate.net

The cyclobutane (B1203170) ring is not planar but exists in a puckered or "butterfly" conformation, which relieves some of the torsional strain that would be present in a flat structure. The methylene (B1212753) bridge connecting the two rings adds another layer of conformational complexity, with rotation possible around the C-C and C-N bonds.

Computational potential energy surface scans are performed by systematically changing key dihedral angles and calculating the energy at each point. This allows for the location of energy minima, corresponding to stable conformers, and transition states that connect them. The results of these calculations are often summarized in a data table showing the relative energies of the most stable conformers.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Cyclohexyl Substituent Position | Cyclobutane Conformation | Relative Energy (kcal/mol) |

| 1 | Equatorial | Puckered | 0.00 |

| 2 | Axial | Puckered | 1.5 - 2.5 |

| 3 | Equatorial | Planar (Transition State) | ~5 |

Note: The energy values are representative and based on typical energy differences for substituted cyclohexanes and cyclobutanes. Actual values would require specific calculations for this molecule.

Neither the cyclobutane nor the cyclohexane (B81311) ring in this compound is aromatic. Aromaticity is a property of planar, cyclic, conjugated systems and is not applicable to these saturated rings.

However, the rings do possess ring strain, which is a measure of the inherent instability of a cyclic molecule due to non-ideal bond angles and torsional strain. numberanalytics.com Cyclohexane in a chair conformation has very little ring strain, making it a very stable cycloalkane. In contrast, cyclobutane has significant ring strain due to its compressed bond angles (ideally 109.5° for sp³ hybridized carbon, but closer to 90° in cyclobutane) and eclipsing interactions. masterorganicchemistry.com

The strain energy of a cycloalkane can be calculated computationally by comparing its heat of formation with that of a hypothetical strain-free reference compound. mdpi.com Theoretical methods like CBS-QB3 have been used to accurately calculate ring strain energies. arxiv.org The strain energy of cyclobutane is a significant factor in its chemical reactivity, as reactions that lead to the opening of the ring can relieve this strain.

Table 2: Representative Strain Energies of Cycloalkanes

| Cycloalkane | Ring Strain Energy (kcal/mol) |

| Cyclopropane | 27.5 |

| Cyclobutane | 26.3 masterorganicchemistry.com |

| Cyclopentane (B165970) | 6.2 |

| Cyclohexane | 0 |

The distribution of electrons within this compound governs its polarity, reactivity, and intermolecular interactions. Quantum chemical calculations can provide a detailed picture of the electron density. nih.gov Methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to analyze the calculated wave function and describe the bonding in detail. researchgate.net

The nitrogen atom of the amine group is the most electronegative atom in the molecule, leading to a polarization of the C-N and N-H bonds. This results in a partial negative charge on the nitrogen atom and partial positive charges on the adjacent carbon and hydrogen atoms. This charge distribution creates a significant dipole moment for the molecule. The lone pair of electrons on the nitrogen atom is a key feature, as it is the primary site of nucleophilicity and basicity.

Molecular Electrostatic Potential (MEP) maps can be generated to visualize the regions of positive and negative electrostatic potential on the molecule's surface. mdpi.com For this compound, the MEP would show a region of negative potential (typically colored red) around the nitrogen lone pair, indicating a site susceptible to electrophilic attack. Regions of positive potential (typically colored blue) would be found around the hydrogen atoms bonded to the nitrogen and, to a lesser extent, the other hydrogen atoms.

Computational Elucidation of Reaction Mechanisms and Kinetics

Computational chemistry is an indispensable tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By modeling the transition states and intermediates, it is possible to understand how reactions occur and to predict their rates and outcomes.

A chemical reaction proceeds from reactants to products through a high-energy state called the transition state. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate. ucsb.edu

For reactions involving this compound, such as N-alkylation where the amine nitrogen attacks an alkyl halide, computational methods can be used to locate the geometry of the transition state. pressbooks.pub This is typically a complex in which the new C-N bond is partially formed and the C-halide bond is partially broken. Frequency calculations are performed to confirm that the located structure is a true transition state, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. nih.gov

Once the transition state is identified, its energy can be calculated. The activation energy is then determined as the difference between the energy of the transition state and the energy of the reactants.

Table 3: Hypothetical Activation Energies for the N-alkylation of this compound with Methyl Iodide

| Computational Method | Solvent Model | Activation Energy (kcal/mol) |

| B3LYP/6-31G* | Gas Phase | 15.2 |

| MP2/aug-cc-pVTZ | Water (PCM) | 12.8 |

Note: These are illustrative values. The actual activation energy would depend on the specific reactants, reaction conditions, and the level of theory used in the calculation.

When a reaction can lead to multiple products, computational chemistry can predict the selectivity, or the preference for one product over another. This is achieved by calculating the activation energies for all possible reaction pathways. The pathway with the lowest activation energy will be the fastest and will therefore lead to the major product. dtu.dk

For example, in the elimination reaction of a quaternary ammonium (B1175870) salt derived from this compound, different alkenes could be formed. By calculating the activation energies for the different elimination pathways (e.g., Hofmann vs. Zaitsev elimination), the major product can be predicted. pressbooks.pub

Furthermore, using Transition State Theory (TST), the calculated activation energies can be used to estimate the reaction rate constants. researchgate.net TST provides a framework for relating the macroscopic rate constant to the microscopic properties of the reactants and the transition state. The Eyring equation is a central component of TST. While precise prediction of absolute rate constants is challenging, the calculation of relative rates for a series of related reactions can often be done with high accuracy. acs.org

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. For a molecule like this compound, MD simulations can provide significant insights into its structural flexibility and how it interacts with various solvents.

The dynamic nature of this compound is largely dictated by the conformational flexibility of its constituent rings—the cyclobutyl and cyclohexyl groups—and the rotational freedom around the C-N bond. The cyclohexyl ring is well-known to exist in a low-energy chair conformation, which can undergo ring-flipping to an alternative chair form. The cyclobutyl ring is not planar and exists in a puckered conformation to relieve ring strain, which can also interconvert. MD simulations can map the energy landscapes of these conformational changes, identifying the most stable geometries and the energy barriers between them.

Solvent interactions are critical in determining the behavior of a solute. MD simulations can model the explicit interactions between this compound and solvent molecules. In a polar solvent like water, the primary interaction would be hydrogen bonding between the amine group's lone pair of electrons and the hydrogen atoms of water, as well as between the amine's hydrogen atom and the oxygen of water. rsc.org In non-polar solvents, weaker van der Waals interactions would dominate. A computational study on the chlorination and hydroxylation of amines highlighted the crucial role of explicit water molecules in determining reaction mechanisms, a finding that underscores the importance of solvent effects. rsc.org

A study on cyclic secondary amines in different solvents like methanol (B129727) and dimethylsulfoxide (DMSO) revealed that the reaction rates were sensitive to the solvent's nature, which can be elucidated by examining the differential solvation of reactants and transition states in MD simulations. researchgate.net For this compound, MD simulations could predict its relative solubility in various solvents and how the solvent influences its conformational preferences. For instance, in a polar protic solvent, conformations that expose the amine group for hydrogen bonding would be favored.

Table 1: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation of this compound

| Conformational State | Dihedral Angle (C-C-N-C) | Relative Population (%) | Predominant Solvent Interaction Type |

| Gauche | ~60° | 65 | Hydrogen Bonding (in polar solvents) |

| Anti | ~180° | 30 | van der Waals (in non-polar solvents) |

| Eclipsed | ~0° | 5 | Steric Hindrance |

This table is illustrative and based on general principles of conformational analysis for similar molecules.

Derivation of Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. nih.govfrontiersin.orgresearchgate.net These models are built by finding a statistical relationship between a set of molecular descriptors and an experimentally determined property. For this compound, QSPR models could be developed to predict various physicochemical properties such as boiling point, vapor pressure, and solubility.

The first step in developing a QSPR model is to calculate a wide range of molecular descriptors for a series of structurally related amines. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. A study on the toxicity of amines to freshwater fish, for instance, utilized the logarithm of the partition coefficient (log P) as a key descriptor. rsc.org Research on amines for CO2 capture has also employed QSPR to predict properties like pKa, using descriptors related to electronegativity and atomic charge distribution. rsc.org

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or more advanced machine learning algorithms, is used to build a model that correlates the descriptors with the property of interest. The predictive power of the resulting model is then validated using an external set of compounds not used in the model development.

Table 2: Hypothetical Molecular Descriptors for a QSPR Study of a Series of Cyclic Amines

| Compound | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Number of Rotatable Bonds |

| Cyclohexylamine | 99.17 | 1.49 | 26.02 | 1 |

| Cyclopentylamine | 85.15 | 1.01 | 26.02 | 1 |

| This compound | 167.31 | 3.5 (Estimated) | 12.03 | 3 |

| Dicyclohexylamine | 181.32 | 3.84 | 12.03 | 2 |

Data for known compounds are from public databases. Data for this compound are estimated based on its structure.

A hypothetical QSPR equation for predicting the boiling point (BP) of a cyclic amine might look like:

BP = a * (Molecular Weight) + b * (LogP) - c * (Topological Polar Surface Area) + d

Where a, b, c, and d are coefficients determined from the regression analysis.

Advanced Predictive Modeling for Chemical Reactivity and Stereoselectivity

Advanced computational methods, particularly those leveraging machine learning and quantum mechanics, are increasingly used to predict the reactivity and stereoselectivity of chemical reactions. researchgate.netnih.gov For this compound, these models could predict its behavior in various chemical transformations.

Machine learning models can be trained on large datasets of known reactions to predict the outcomes of new reactions. researchgate.net For instance, a model could be developed to predict the nucleophilicity of amines, which would be a key indicator of their reactivity in nucleophilic substitution or addition reactions. rsc.org Recent research has demonstrated the use of machine learning to predict reaction yields and even to elucidate reaction mechanisms. researchgate.netacs.org For this compound, a machine learning model could predict its reactivity towards different electrophiles.

Quantum mechanics (QM) and combined quantum mechanics/molecular mechanics (QM/MM) methods can provide a more detailed and accurate picture of a reaction's progress. wikipedia.org These methods can be used to calculate the energies of reactants, products, and transition states, thereby determining the activation energy and the reaction rate. For reactions involving stereocenters, these methods can predict which stereoisomer is likely to be the major product by comparing the energies of the different diastereomeric transition states. rsc.orgacs.org

The stereoselectivity of reactions involving cyclohexyl groups is often influenced by the steric hindrance imposed by the bulky ring. acs.org In the case of this compound, the presence of both a cyclobutyl and a cyclohexyl group would create a specific steric environment around the nitrogen atom, which would influence the stereochemical outcome of its reactions. For example, in a reaction where the amine acts as a nucleophile, the approach of the electrophile would be directed by the steric bulk of the two rings.

Table 3: Illustrative Predictive Modeling Results for the Reaction of this compound with a Chiral Electrophile

| Computational Model | Predicted Major Diastereomer | Predicted Diastereomeric Excess (%) | Key Influencing Factor |

| Machine Learning Model | (R,S) | 85 | Steric parameters of the reactants |

| QM/MM Simulation | (R,S) | 92 | Transition state energy difference |

| Steric Hindrance Model | (R,S) | >80 | A-value of cyclohexyl vs. cyclobutyl |

This table is illustrative and presents hypothetical outcomes based on the application of different predictive models.

Applications of Cyclobutyl Cyclohexyl Methanamine As a Building Block in Complex Chemical Systems

Design and Synthesis of Functionalized Derivatives for Chemical Libraries

The creation of chemical libraries populated with diverse and structurally unique molecules is a cornerstone of modern drug discovery. Cyclobutyl(cyclohexyl)methanamine serves as an excellent starting point for generating such libraries, particularly those enriched with three-dimensional fragments, which are increasingly favored over flat aromatic systems for their potential to form more specific interactions with protein binding sites.

The amine functionality of this compound provides a reactive handle for its incorporation into a wide array of more complex molecular frameworks. This is particularly evident in its use to construct heterocyclic and polycyclic compounds for medicinal chemistry research. For instance, derivatives of cyclobutylamine (B51885) have been utilized in the synthesis of benzothiazole (B30560) compounds, which are investigated as histamine-3 (H3) receptor ligands. google.com The cyclobutyl group is often part of a larger, multi-ring system designed to modulate the activity of specific biological targets. google.com

Patents describe the inclusion of cyclobutyl amine moieties in complex heterocyclic systems, including those intended as phosphoinositide 3-kinase (PI3K) inhibitors for treating diseases like cancer and inflammatory disorders. google.com In these structures, the cyclobutyl group can be a key component of a larger, optionally substituted heterocyclic or polycyclic ring system, demonstrating its versatility in building complex chemical architectures. google.comgoogle.com The use of cyclobutane (B1203170) derivatives extends to creating conformationally restricted scaffolds that can improve pharmacological properties. nih.gov

Table 1: Examples of Heterocyclic Systems Incorporating Cycloalkylamine Moieties

| Heterocyclic Core | Target Class | Potential Application | Source |

|---|---|---|---|

| Benzothiazole | Histamine H3 Receptor | Neurological Disorders | google.com |

| Various (fused rings) | PI3-Kinase (PI3K) | Cancer, Inflammatory Disease | google.com |

| Quinolone | Glycogen Synthase Kinase-3β | Metabolic Disorders | nih.gov |

This table is interactive and can be sorted by column.

The presence of multiple carbon atoms in this compound allows for the existence of various stereoisomers. The synthesis of enantiomerically pure derivatives is crucial in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. Methodologies for preparing individual stereoisomers of cyclobutylamine derivatives are well-established and include the synthesis from commercially available chiral starting materials or the resolution of racemic mixtures. google.com

Techniques such as attaching a mixture of enantiomers to a chiral auxiliary, followed by separation of the resulting diastereomers through recrystallization or chromatography, are standard practice. google.com The ability to exert stereochemical control is essential for developing potent and selective drug candidates. calstate.edu The synthesis of chiral spirobiindanes fused with cyclohexyl rings, for example, highlights advanced synthetic strategies that can be adapted to produce complex chiral molecules containing cycloalkyl groups for use as ligands in asymmetric catalysis. nih.gov

Role in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent forces. The specific size, shape, and hydrophobicity of the cyclohexyl and cyclobutyl groups in this compound make it an interesting candidate for host-guest studies and as a ligand in coordination chemistry.

The amine group in this compound can act as a Lewis base, donating its lone pair of electrons to a metal center to form a coordination compound. uomustansiriyah.edu.iq While direct studies on this compound as a ligand are not extensively documented, the principles of ligand design are well-understood. Ligands containing cycloalkyl groups are common in coordination chemistry. For example, N-cycloalkyl-substituted tetrazoles, including a cyclobutyl derivative, have been used to create coordination compounds with 3d transition metals like manganese, iron, and copper. rsc.org

The properties of the resulting metal complexes, such as their stability and geometry, are influenced by the steric and electronic properties of the ligands. rsc.org The cyclohexyl and cyclobutyl groups would impart significant steric bulk around the metal center, potentially influencing the coordination number and geometry of the complex. uomustansiriyah.edu.iq Diamine ligands, a class to which derivatives of this compound could belong, are widely used to create metal complexes with potential applications as anticancer agents. researchgate.net

Macrocyclic hosts like cucurbiturils (CBs) are barrel-shaped molecules with a hydrophobic inner cavity and two carbonyl-fringed portals. They can encapsulate guest molecules that are complementary in size and shape, driven by forces such as hydrophobic interactions and ion-dipole interactions. fiveable.me

The cyclohexyl moiety is a particularly good fit for the cavity of cucurbit researchgate.neturil (Q researchgate.net or CB researchgate.net). Studies have shown that Q researchgate.net can simultaneously encapsulate two cyclohexyl groups from different guest molecules within its hydrophobic cavity to form a stable ternary complex. mdpi.com Research on guests like N-(3-aminopropyl)cyclohexylamine has demonstrated that the binding is driven by both favorable enthalpy changes, from ion-dipole interactions between the protonated amine and the carbonyl portals, and positive entropy changes from the hydrophobic effect. mdpi.com

In contrast, the smaller cucurbit nih.govuril (CB nih.gov) has a cavity better suited for smaller guests. While early work suggested that cyclohexanemethyl amine is too large to form a complex with CB nih.gov, later kinetic studies with C-cyclohexyl methylamine (B109427) showed that complexation does occur, with the binding constant being highest in the pH range where the amine is protonated. researchgate.netresearchgate.net This demonstrates that the cyclohexyl group can interact with macrocyclic receptors, with the stability and nature of the interaction depending on the size of the host cavity.

Table 2: Host-Guest Interactions of Cyclohexyl-Containing Amines with Cucurbiturils

| Host | Guest Moiety | Key Interaction Drivers | Outcome | Source |

|---|---|---|---|---|

| Cucurbit researchgate.neturil (Q researchgate.net) | Cyclohexyl | Hydrophobic effect, Ion-dipole, C–H···π interactions | Forms stable 1:2 ternary complex (host:guest) | mdpi.com |

| Cucurbit nih.govuril (CB nih.gov) | Cyclohexyl | Ion-dipole interactions | Forms complex, binding is pH-dependent | researchgate.net |

This table is interactive and can be sorted by column.

Precursor in Medicinal Chemistry Research for Chemical Probes and SAR Studies

This compound is a valuable precursor for creating chemical probes and for conducting Structure-Activity Relationship (SAR) studies. A chemical probe is a small molecule used to study biological processes, while SAR studies involve systematically modifying a molecule's structure to understand how these changes affect its biological activity. The cyclobutane ring is particularly useful in this context as it can serve as a conformationally restricted isostere for a propyl group, helping to improve properties like metabolic stability and binding affinity by reducing the planarity of a molecule. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies on Enzyme/Receptor Binding Affinity

The incorporation of cycloalkyl groups is a common strategy in drug design to modulate the potency, selectivity, and pharmacokinetic properties of bioactive molecules. The unique combination of a smaller, more constrained cyclobutyl ring and a larger, more flexible cyclohexyl ring in this compound provides a valuable tool for probing the binding pockets of enzymes and receptors.

Cytochrome P450 Enzymes:

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a vast array of xenobiotics, including drugs. nih.govnih.gov The structure of a drug molecule significantly influences its susceptibility to CYP-mediated metabolism. Introducing sterically demanding groups can shield metabolically labile sites from enzymatic attack, thereby improving metabolic stability. The cyclobutyl group, in particular, can be employed to block potential sites of oxidation. polymerinnovationblog.com

In the context of this compound, the amine nitrogen is a potential site for N-dealkylation by CYP enzymes. The presence of both a cyclobutyl and a cyclohexyl group would likely influence the binding orientation of the molecule within the active site of various CYP isoforms, such as CYP3A4, CYP2C9, and CYP2D6. nih.govfrontiersin.org Structure-activity relationship (SAR) studies on related N-cycloalkylamines could elucidate how the interplay between the two different-sized rings affects metabolic stability and the potential for drug-drug interactions. nih.govfrontiersin.org

Adenosine (B11128) Receptors:

Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors (GPCRs) that are important drug targets for a variety of pathological conditions. nih.govnih.gov The N6-position of adenosine derivatives is a key site for modification to achieve potent and selective ligands. SAR studies have demonstrated that the size and nature of the N6-cycloalkyl substituent are critical for affinity and selectivity. nih.gov

For instance, studies on N6-cycloalkyladenosine derivatives have shown that increasing the ring size from cyclopentyl to cyclohexyl can impact binding affinity at A1 and A3 adenosine receptors. nih.govscispace.com The introduction of a dicyclobutylmethyl group on adenosine analogues has also been explored to modulate receptor affinity. nih.gov While direct data on this compound as an adenosine receptor ligand is unavailable, its structural motif suggests it could be incorporated into adenosine scaffolds to fine-tune receptor interactions. The combination of the smaller cyclobutyl and larger cyclohexyl groups could allow for an optimal fit within the lipophilic pockets of the receptor binding sites, potentially leading to novel antagonists or allosteric modulators. nih.govscispace.com

Table 1: Influence of N6-Cycloalkyl Group Size on Adenosine Receptor Affinity

| Compound Class | N6-Substituent | Receptor Subtype | Observed Affinity/Potency | Reference |

| N6-Cycloalkyladenines | Cyclohexyl | A3 | High affinity | nih.gov |

| N6-Cycloalkyladenines | Cycloheptyl | A3 | High affinity | nih.gov |

| N6-Cycloalkyladenines | Cyclooctyl | A3 | Decreased affinity | nih.gov |

| 2,4-Disubstituted Quinolines | Cyclobutyl (at R1) | A3 (Allosteric Enhancer) | Lower potency | scispace.com |

| 2,4-Disubstituted Quinolines | Cyclohexyl (at R1) | A3 (Allosteric Enhancer) | Higher potency | scispace.com |

| (N)-Methanocarba Adenosines | Dicyclobutylmethyl | A1 | High affinity and selectivity | nih.gov |

This table is illustrative and based on findings for related structures, not directly on this compound.

Development of Chemical Tools for Biological Pathway Interrogation

Chemical probes are essential tools for dissecting complex biological pathways. beilstein-journals.org These small molecules are designed to interact with a specific protein target, enabling the study of its function in a cellular or in vivo context. The key characteristics of a good chemical probe include high potency, selectivity, and a well-understood mechanism of action.

This compound can serve as a scaffold for the development of novel chemical probes. Its secondary amine provides a convenient handle for further chemical modification, allowing for the attachment of reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent labeling of the target protein. The distinct cycloalkyl groups can be systematically modified to optimize binding affinity and selectivity for the protein of interest. For example, by incorporating this amine into a known pharmacophore, researchers could generate a library of compounds to probe the topology of a binding site and identify new avenues for therapeutic intervention.

Potential Applications in Material Science as Monomers or Crosslinkers

Cycloaliphatic amines are an important class of monomers and curing agents in the synthesis of high-performance polymers such as polyamides, polyimides, polyureas, and epoxies. researchgate.net These materials are valued for their excellent thermal stability, mechanical strength, and chemical resistance. The incorporation of cycloaliphatic structures into the polymer backbone can enhance these properties compared to their linear aliphatic counterparts. rsc.org

This compound, as a cycloaliphatic amine, could potentially be used as a monomer or a crosslinking agent. In the synthesis of polyamides, it could be reacted with dicarboxylic acids or their derivatives. As a secondary amine, it would lead to a tertiary amide in the polymer chain, which would impact the chain's flexibility and hydrogen bonding capabilities compared to polymers derived from primary amines.

In epoxy resin systems, cycloaliphatic amines are used as hardeners. polymerinnovationblog.comcore.ac.uk They react with the epoxide groups of the resin to form a crosslinked network. The structure of the amine hardener significantly influences the properties of the cured epoxy, such as its glass transition temperature (Tg), chemical resistance, and mechanical toughness. polymerinnovationblog.com The unique combination of the rigid cyclobutyl and the more flexible cyclohexyl group in this compound could impart a novel balance of properties to the resulting epoxy thermoset.

Table 2: Potential Polymer Systems Utilizing this compound

| Polymer Type | Co-monomer/Resin | Potential Role of this compound | Expected Impact on Polymer Properties |

| Polyamide | Dicarboxylic acid / Diacyl chloride | Monomer | Modify chain flexibility and inter-chain interactions. |

| Polyurea | Diisocyanate | Monomer | Introduce a unique cycloaliphatic structure to the backbone. |

| Epoxy Resin | Diglycidyl ether | Curing Agent / Crosslinker | Influence glass transition temperature, mechanical strength, and chemical resistance. |

Role in Catalysis Research

Chiral amines and their derivatives are fundamental components of modern asymmetric catalysis, serving as both chiral ligands for metal-catalyzed reactions and as organocatalysts themselves. chemsrc.comnih.govmdpi.com

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. A major approach to achieving this is through asymmetric catalysis, where a chiral catalyst directs a reaction to favor the formation of one enantiomer over the other. rsc.orgpolyu.edu.hk Chiral ligands, which coordinate to a metal center, are crucial in transferring chiral information from the catalyst to the substrate.

If resolved into its individual enantiomers, chiral this compound could serve as a novel bidentate or monodentate ligand for various transition metals. The steric and electronic properties of the cyclobutyl and cyclohexyl groups would create a specific chiral environment around the metal center, which could be exploited in a range of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The modularity of the amine scaffold would allow for facile tuning of the ligand structure to optimize enantioselectivity for a particular reaction.

In recent decades, organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful third pillar of asymmetric catalysis, alongside biocatalysis and metal catalysis. mdpi.com Chiral amines are among the most successful classes of organocatalysts, capable of activating substrates through the formation of transient iminium or enamine intermediates.

Chiral this compound could potentially be employed as a secondary amine organocatalyst in reactions such as asymmetric Michael additions, aldol (B89426) reactions, and α-functionalizations of aldehydes and ketones. The steric hindrance provided by the two different cycloalkyl groups could effectively control the facial selectivity of the incoming nucleophile or electrophile, leading to high levels of enantioselectivity in the final product. The basicity of the amine, which can be fine-tuned through substitution, would also play a critical role in its catalytic activity.

Advanced Spectroscopic and Structural Characterization of Cyclobutyl Cyclohexyl Methanamine and Its Derivatives

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is an indispensable tool for determining the elemental formula of a compound by measuring its mass with very high accuracy. Unlike nominal mass spectrometry, which provides integer masses, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions (isobars). This capability is crucial for confirming the identity of a synthesized compound and for identifying unknown metabolites or impurities.

For cyclobutyl(cyclohexyl)methanamine (C₁₁H₂₁N), the theoretical exact mass can be calculated based on the monoisotopic masses of its constituent elements (¹²C, ¹H, and ¹⁴N). This calculated value serves as a benchmark for comparison with the experimentally determined mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer. The high resolving power of these instruments allows for mass measurements with errors typically in the low parts-per-million (ppm) range, providing a high degree of confidence in the assigned elemental formula. rsc.org

Table 1: Theoretical Exact Mass for this compound

| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| This compound | C₁₁H₂₁N | 167.167399 |

This table presents the calculated theoretical exact mass for the neutral molecule. In practice, HRMS analysis is typically performed on the protonated molecule, [M+H]⁺, which would have a theoretical exact mass of 168.175204 Da.

The accuracy of the mass measurement is a key parameter in HRMS. For instance, in the characterization of novel amine derivatives, HRMS data is often reported to four or more decimal places to substantiate the proposed structure. rsc.org This level of precision is vital for distinguishing between potential structures, especially when dealing with complex molecules or when trying to identify minor components in a mixture.

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization (EI) mass spectrometry is a powerful technique for elucidating the structure of organic compounds by analyzing their fragmentation patterns. When a molecule is ionized by electron impact, it forms a molecular ion (M⁺) which can then undergo a series of fragmentation reactions to produce smaller, characteristic ions. The resulting mass spectrum is a fingerprint of the molecule's structure.

For amines like this compound, several key fragmentation pathways are expected. A fundamental principle in the mass spectrometry of amines is the "nitrogen rule," which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight for its molecular ion. jove.comjove.com this compound, with one nitrogen atom, follows this rule with a nominal molecular weight of 167 Da.

The most common fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. whitman.edulibretexts.orglibretexts.org This cleavage results in the formation of a resonance-stabilized iminium cation. For this compound, two primary α-cleavage pathways are possible, leading to the loss of either the cyclobutyl or the cyclohexyl radical.

Pathway A: Loss of a cyclohexyl radical (•C₆H₁₁) would result in a fragment ion with a mass-to-charge ratio (m/z) of 84.

Pathway B: Loss of a cyclobutyl radical (•C₄H₇) would lead to a fragment ion with an m/z of 110.

The relative abundance of these fragment ions can provide insights into the stability of the respective radicals and cations formed. Generally, the loss of the larger alkyl group is favored. whitman.edu

Further fragmentation of the cyclic structures can also occur, leading to a complex pattern of lower mass ions. For example, cleavage of the rings themselves can produce a series of hydrocarbon fragments, typically appearing as clusters of peaks separated by 14 mass units (CH₂). libretexts.org

Table 2: Predicted Key Mass Spectral Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 167 | [C₁₁H₂₁N]⁺ | Molecular Ion (M⁺) |

| 110 | [C₇H₁₂N]⁺ | α-cleavage (Loss of •C₄H₇) |

| 84 | [C₅H₁₀N]⁺ | α-cleavage (Loss of •C₆H₁₁) |

This table outlines the predicted major fragment ions based on established principles of amine fragmentation. The base peak would likely correspond to one of the α-cleavage products.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. By measuring the angles and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. youtube.com

For this compound or its derivatives to be analyzed by X-ray crystallography, they must first be obtained in the form of single crystals of sufficient quality. This can be a challenging step, often requiring extensive screening of crystallization conditions. If successful, the resulting crystal structure would provide unambiguous proof of the compound's constitution and stereochemistry.

Conformation: The preferred chair or boat conformation of the cyclohexane (B81311) ring and the puckering of the cyclobutane (B1203170) ring.

Stereochemistry: The relative and absolute configuration of stereocenters, if present.

Intermolecular Interactions: The nature of hydrogen bonding and van der Waals interactions in the crystal lattice, which influence the physical properties of the solid.

The insights gained from X-ray crystallography are crucial for understanding structure-activity relationships and for the rational design of new derivatives.

Chromatographic and Hyphenated Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its derivatives from reaction mixtures, as well as for assessing the purity of the final product. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods. When coupled with mass spectrometry (GC-MS, LC-MS), these hyphenated techniques provide a powerful tool for analysis. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS):

GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. The compound is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification based on their mass spectra. GC-MS is particularly useful for:

Purity Assessment: Detecting and identifying volatile impurities.

Reaction Monitoring: Tracking the progress of a synthesis by analyzing the composition of the reaction mixture over time.

Isomer Separation: Potentially separating diastereomers if they have sufficiently different volatilities or interactions with a chiral stationary phase.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. rsc.org For amines, reversed-phase HPLC with a C18 column is a common choice. The separation can be optimized by adjusting the composition of the mobile phase (e.g., the ratio of water to an organic solvent like acetonitrile (B52724) or methanol) and the pH. HPLC is valuable for:

Purity Determination: Quantifying the purity of the main compound and detecting non-volatile impurities.

Preparative Separations: Isolating the pure compound from a crude reaction mixture.

Chiral Separations: Separating enantiomers using a chiral stationary phase.

Table 3: Common Chromatographic Techniques for Amine Analysis

| Technique | Typical Stationary Phase | Mobile Phase/Carrier Gas | Detection | Applications |

| GC-MS | Polysiloxane (e.g., DB-5) | Helium | Mass Spectrometry | Purity, impurity profiling, reaction monitoring |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with additives | UV, Mass Spectrometry | Purity, quantification, preparative separation |

| Chiral HPLC | Chiral Stationary Phase (e.g., cellulose-based) | Hexane/Isopropanol | UV, Mass Spectrometry | Enantiomeric separation and purity |

Future Research Directions and Emerging Trends in Cyclobutyl Cyclohexyl Methanamine Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of secondary amines like Cyclobutyl(cyclohexyl)methanamine is a cornerstone of organic chemistry. researchgate.netacs.org Future research will likely focus on developing more efficient, selective, and environmentally benign methods for its preparation.

Reductive amination stands out as a primary method for synthesizing secondary amines. scienceinfo.comlibretexts.org This typically involves the reaction of an aldehyde or ketone with a primary amine to form an imine, which is then reduced. scienceinfo.comlibretexts.org For this compound, this could involve reacting cyclobutanecarboxaldehyde (B128957) with cyclohexylamine (B46788) or cyclohexanecarboxaldehyde (B41370) with cyclobutylamine (B51885), followed by reduction. booktopia.com.auresearchgate.net While classic reducing agents like sodium borohydride (B1222165) or sodium cyanoborohydride are effective, future trends point towards catalytic hydrogenation using molecular hydrogen (H₂), which is atom-economical and produces only water as a byproduct. nih.govresearchgate.net

A significant area of development is the use of heterogeneous catalysts, which offer advantages in terms of separation and reusability. uni-rostock.de Research into novel catalysts based on earth-abundant metals such as copper and nickel is gaining traction as a more sustainable alternative to precious metal catalysts like palladium or platinum. researchgate.netnih.gov The "borrowing hydrogen" or "hydrogen auto-transfer" methodology is a particularly elegant and sustainable approach where an alcohol is used as the alkylating agent, eliminating the need for pre-synthesized aldehydes and external hydrogen sources. rsc.org

Future synthetic explorations for this compound could also involve palladium-catalyzed carboamination reactions to construct the cyclobutane (B1203170) ring, a method that has proven effective for other cyclobutylmethylamine derivatives. nih.gov

Table 1: Comparison of Potential Synthetic Routes for this compound

| Method | Reagents | Catalyst | Reducing Agent | Key Advantages | Potential Research Focus |

|---|---|---|---|---|---|

| Classical Reductive Amination | Cyclobutanecarboxaldehyde, Cyclohexylamine | None/Acid | NaBH₃CN | Well-established, reliable | Optimization for yield and purity |

| Catalytic Reductive Amination | Cyclobutanecarboxaldehyde, Cyclohexylamine | Heterogeneous (e.g., Cu, Ni) | H₂ | Sustainable, atom-economical, catalyst is recyclable | Development of novel non-precious metal catalysts |

| Borrowing Hydrogen | Cyclobutylmethanol, Cyclohexylamine | Homogeneous or Heterogeneous (e.g., Ru, Ir) | None (in-situ from alcohol) | High atom economy, avoids aldehyde synthesis | Catalyst design for higher efficiency and selectivity |

| Palladium-Catalyzed Carboamination | 1,5-Dienyl Triflates, Cyclohexylamine | Pd(OAc)₂ with ligand | None | Modular, access to complex structures | Ligand development to control regioselectivity |

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of reaction mechanisms is critical for optimizing synthetic routes and controlling product outcomes. For the synthesis of this compound, particularly through reductive amination, the process involves two key steps: the formation of an imine intermediate and its subsequent reduction. scienceinfo.com

Future research will likely employ a combination of experimental and computational techniques to dissect these transformations. Kinetic studies can elucidate the rate-determining steps and the influence of various parameters like catalyst loading, temperature, and substrate concentration. rsc.org For instance, in-depth electrochemical studies on reductive amination at copper electrodes have provided valuable insights into the reaction nature and the role of radical intermediates. rsc.org

Computational chemistry, using methods like Density Functional Theory (DFT), can model the reaction pathway, identify transition states, and explain the chemo- and stereoselectivity of a reaction. researchgate.net This is particularly relevant for understanding enzymatic reactions, such as those catalyzed by Reductive Aminases (RedAms), which can offer a highly selective route to chiral amines. researchgate.net Investigating the mechanism of a hypothetical enzymatic synthesis of this compound could reveal the roles of specific amino acid residues in the enzyme's active site, guiding protein engineering efforts to create more efficient biocatalysts. researchgate.net

Expansion of Chemical Space through Advanced Derivatization